Piperonyl acetone

Description

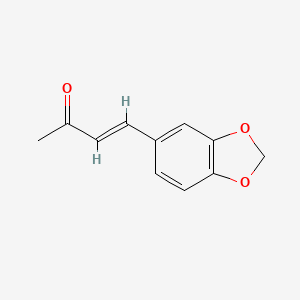

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPXOFSURQTTJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-37-0 | |

| Record name | Piperonyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonalacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3,4-methylenedioxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T43BYJ64EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperonyl Acetone: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. All quantitative data is summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for its synthesis are provided, and a workflow diagram for its preparation is visualized using Graphviz.

Chemical Structure and Identification

This compound is a chemical compound characterized by a benzodioxole ring structure linked to a butanone side chain.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(1,3-benzodioxol-5-yl)butan-2-one[1] |

| Synonyms | Piperonylacetone, 3,4-Methylenedioxybenzyl acetone, Heliotropyl acetone[1] |

| CAS Number | 55418-52-5 |

| Molecular Formula | C₁₁H₁₂O₃[1] |

| SMILES | CC(=O)CCC1=CC2=C(C=C1)OCO2[1] |

| InChIKey | TZJLGGWGVLADDN-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 192.21 g/mol [1] |

| Melting Point | 55 °C[1] |

| Boiling Point | 176 °C @ 17 mmHg[1] |

| Density | 1.175 g/cm³ (predicted) |

| Solubility | Insoluble in water; Soluble in oils and ethanol.[1] |

| Appearance | Colourless crystals or white crystalline solid.[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from piperonal (heliotropin). The first step involves a condensation reaction with acetone to form an unsaturated intermediate, piperonylidene acetone. This is followed by a catalytic hydrogenation to yield the final product.

Experimental Protocols

Step 1: Synthesis of Piperonylidene Acetone (4-(1,3-benzodioxol-5-yl)but-3-en-2-one)

This procedure is adapted from a known condensation reaction.

-

Materials:

-

Piperonal

-

Acetone

-

10% aqueous sodium hydroxide solution

-

Acetic acid

-

Methanol (for recrystallization)

-

-

Procedure:

-

Dissolve piperonal in acetone in a suitable reaction vessel.

-

With stirring at room temperature, add the 10% aqueous sodium hydroxide solution and water.

-

Continue stirring for approximately 3 hours.

-

Neutralize the reaction mixture by adding acetic acid.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from methanol to yield piperonylidene acetone.

-

Step 2: Hydrogenation of Piperonylidene Acetone to this compound

This protocol describes the catalytic hydrogenation of the unsaturated intermediate.[2]

-

Materials:

-

Piperonylidene acetone

-

5% Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a high-pressure reactor, combine piperonylidene acetone, 5% Pd/C catalyst, and ethanol.[2]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 1.5 MPa.[2]

-

Heat the mixture to 120°C with continuous stirring.[2]

-

Maintain these conditions for approximately 3 hours.[2]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the ethanol under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation or recrystallization if necessary.

-

Analytical Methodologies

The characterization and purity assessment of this compound are commonly performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general procedure for the analysis of this compound would involve:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as acetone or hexane.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

-

GC Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification by comparison with a reference library.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

Sample Preparation: Dissolve the sample in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include those for the methyl protons of the acetone moiety, the methylene protons of the side chain, the protons of the benzodioxole ring, and the methylene protons of the dioxole group.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift.

Metabolism

The metabolism of this compound has been studied in rabbits. It is known to be metabolized and excreted in the urine primarily as 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This indicates that the primary metabolic pathway involves the reduction of the ketone functional group to a secondary alcohol.

References

Spectroscopic Profile of Piperonylidene Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperonylidene Acetone, scientifically known as (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of piperonylidene acetone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190 | Data not available | [M]⁺ (Molecular Ion) |

| Additional fragmentation data not available in search results |

Experimental Protocols

The following sections describe the detailed methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of piperonylidene acetone.

Methodology:

-

Sample Preparation: A sample of piperonylidene acetone (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in piperonylidene acetone.

Methodology:

-

Sample Preparation: For a solid sample like piperonylidene acetone, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. The instrument records the interference pattern, which is then mathematically converted into a spectrum showing absorbance or transmittance as a function of wavenumber. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of piperonylidene acetone.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like piperonylidene acetone. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the molecule's structure.

Workflow Visualization

The following diagram illustrates the logical workflow of spectroscopic analysis for the characterization of a chemical compound like piperonylidene acetone.

Caption: Logical workflow for the spectroscopic characterization of a compound.

The Biological Activity of Heliotropyl Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotropyl acetone, also known as piperonyl acetone, is a synthetic compound with the chemical formula C₁₁H₁₂O₃. While extensively utilized in the fragrance and flavor industries for its sweet, fruity, and floral aroma, its broader biological activities are less characterized. This technical guide provides a comprehensive overview of the current scientific understanding of Heliotropyl acetone's biological effects, drawing on available toxicological, metabolic, and mechanistic data. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and potential signaling pathways to serve as a resource for researchers and professionals in drug development and life sciences.

Chemical and Physical Properties

Heliotropyl acetone, systematically named 4-(1,3-benzodioxol-5-yl)butan-2-one, is a crystalline solid at room temperature. A summary of its key properties is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 55418-52-5 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 51-54 °C |

| Boiling Point | 288.5 °C (predicted) |

| Solubility | Soluble in ethanol and oils; sparingly soluble in water |

Toxicological Profile

The acute toxicity of Heliotropyl acetone has been evaluated in animal models. The available data indicates a low order of acute toxicity via oral and dermal routes.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 4000 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [1] |

Metabolism

Studies in rabbits have elucidated the primary metabolic pathway for Heliotropyl acetone. Following oral administration, the compound is extensively metabolized through the reduction of its ketone group.

The primary metabolite identified is 4-(3,4-methylenedioxyphenyl)-butan-2-ol.[2][3] This metabolite is then likely conjugated, for instance with glucuronic acid, to facilitate its excretion from the body.[4]

Metabolic pathway of Heliotropyl acetone.

Potential Biological Activities and Mechanisms of Action

While direct studies on many biological activities of Heliotropyl acetone are limited, the structurally related compound, piperonyl butoxide (PBO), offers insights into potential mechanisms of action. PBO is a well-known synergist of insecticides that functions by inhibiting cytochrome P450 (CYP450) enzymes.[5][6] Given the shared methylenedioxyphenyl moiety, it is plausible that Heliotropyl acetone could exhibit similar inhibitory effects on CYP450 enzymes.

Furthermore, PBO has been identified as an antagonist of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[7][8] This suggests a potential for Heliotropyl acetone to interact with this pathway, a possibility that warrants further investigation.

Potential mechanisms of action for Heliotropyl acetone.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of Heliotropyl acetone. The following are representative protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Heliotropyl acetone that is cytotoxic to a cell line of interest.

-

Cell Culture: Maintain the selected cell line (e.g., HepG2, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Heliotropyl acetone in culture medium.

-

Replace the existing medium with the medium containing the different concentrations of Heliotropyl acetone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of Heliotropyl acetone against various microorganisms.

-

Microorganism Preparation: Culture the selected bacterial or fungal strains in appropriate broth overnight. Adjust the turbidity to a 0.5 McFarland standard.

-

Assay Procedure:

-

Prepare serial dilutions of Heliotropyl acetone in a 96-well microtiter plate using sterile broth.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth), a negative control (broth only), and a standard antibiotic control.

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Visually assess microbial growth or measure the optical density at 600 nm.

-

-

Data Analysis: The MIC is the lowest concentration of Heliotropyl acetone that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity (Albumin Denaturation Assay)

This in vitro assay assesses the ability of Heliotropyl acetone to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and a phosphate buffer saline (PBS, pH 6.4).

-

Add varying concentrations of Heliotropyl acetone to the reaction mixture.

-

-

Assay Procedure:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Data Analysis: Calculate the percentage inhibition of protein denaturation. Determine the IC₅₀ value from a dose-response curve.

Cytochrome P450 Inhibition Assay (Fluorometric Assay)

This high-throughput assay can screen for the inhibitory potential of Heliotropyl acetone against specific CYP450 isoforms.[9]

-

Reagents: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6), fluorogenic probe substrates specific for each isoform, and a NADPH-generating system.

-

Assay Procedure:

-

In a 96-well plate, combine the recombinant CYP450 enzyme, the NADPH-generating system, and various concentrations of Heliotropyl acetone.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the specific fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Include a known inhibitor for each isoform as a positive control.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of Heliotropyl acetone. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

General workflow for in vitro biological activity screening.

Conclusion and Future Directions

Heliotropyl acetone exhibits low acute toxicity and a well-defined metabolic pathway involving the reduction of its ketone functionality. While direct evidence for its specific biological activities is currently limited, its structural similarity to known bioactive compounds, such as piperonyl butoxide, suggests plausible mechanisms of action including the inhibition of cytochrome P450 enzymes and modulation of the Hedgehog signaling pathway. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the full spectrum of Heliotropyl acetone's biological effects, including its potential as a pharmacological agent or a lead compound for drug discovery. Future studies should focus on generating quantitative data for its antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, as well as exploring its impact on key cellular signaling pathways.

References

- 1. heliotropyl acetone, 55418-52-5 [thegoodscentscompany.com]

- 2. The metabolism of some food additives related to piperonal in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. msds.uapinc.com [msds.uapinc.com]

- 5. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]

- 6. What is Piperonyl butoxide used for? [synapse.patsnap.com]

- 7. The Insecticide Synergist Piperonyl Butoxide Inhibits Hedgehog Signaling: Assessing Chemical Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The insecticide synergist piperonyl butoxide inhibits hedgehog signaling: assessing chemical risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

In Silico Modeling of Piperonyl Acetone Receptor Binding: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth framework for the in silico modeling of piperonyl acetone's binding to putative receptor targets. In the absence of direct experimental data for this compound, this document outlines a complete research workflow, establishing a hypothetical study centered on the human Smoothened (SMO) receptor, a G-protein coupled receptor (GPCR). This target is selected based on evidence of its interaction with the structurally related compound, piperonyl butoxide (PBO). This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, it includes protocols for the experimental validation of computational findings and summarizes relevant quantitative data in structured tables. All workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound, also known as piperonylidene acetone, is a compound used in the flavor and fragrance industry.[1] While its biological activities are not extensively characterized, the structurally similar compound piperonyl butoxide (PBO) has been identified as an antagonist of the human Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers.[4][5] PBO inhibits Hedgehog signaling by directly binding to SMO.[2] This antagonistic activity, coupled with the structural similarity between PBO and this compound, provides a strong rationale for investigating this compound as a potential modulator of the SMO receptor.

This guide presents a hypothetical yet rigorous in silico workflow to predict and analyze the binding of this compound to the human SMO receptor. The methodologies described herein are standard in computational drug discovery and can be adapted for the investigation of other ligand-receptor systems.

Proposed Research Workflow

The proposed workflow for the in silico modeling of this compound's interaction with the SMO receptor is a multi-step process that begins with data acquisition and culminates in the dynamic simulation of the ligand-receptor complex.

Methodologies

Data Acquisition and Preparation

3.1.1 Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound (PubChem CID: 6040503) will be downloaded from the PubChem database in SDF format.[6][7]

-

Ligand Preparation: Using molecular modeling software such as Schrödinger Maestro or AutoDock Tools, the following steps will be performed:

-

Generate a low-energy 3D conformation.

-

Add hydrogen atoms.

-

Assign partial charges using a suitable force field (e.g., OPLS3e or Gasteiger).

-

Generate possible ionization states at a physiological pH of 7.4.

-

3.1.2 Receptor Preparation

-

Obtain Receptor Structure: The crystal structure of the human Smoothened receptor will be downloaded from the Protein Data Bank (PDB). Several structures are available; for this hypothetical study, PDB ID: 4JKV, which is in complex with an antagonist, is a suitable starting point.

-

Receptor Preparation: The PDB structure will be prepared using tools like the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools. This involves:

-

Removing water molecules and any co-crystallized ligands and ions not relevant to the binding site.

-

Adding hydrogen atoms.

-

Assigning bond orders.

-

Filling in any missing side chains or loops using Prime.

-

Minimizing the structure to relieve steric clashes.

-

Defining the binding site grid for docking, typically centered on the location of the co-crystallized ligand or identified through pocket detection algorithms.

-

Molecular Docking

Molecular docking will be performed to predict the preferred binding pose of this compound within the SMO receptor's binding site and to obtain an initial estimate of binding affinity.

Protocol for Molecular Docking using AutoDock Vina:

-

Prepare Input Files: Convert the prepared ligand and receptor structures to the PDBQT file format using AutoDock Tools.

-

Define the Grid Box: Define the center and dimensions of the grid box to encompass the entire binding site. For PDB ID: 4JKV, the grid can be centered on the coordinates of the co-crystallized antagonist LY2940680.

-

Run Docking Simulation: Execute AutoDock Vina, specifying the receptor, ligand, and grid configuration. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[2]

-

Analyze Results: The output will consist of multiple binding poses ranked by their docking scores (binding affinity in kcal/mol). The pose with the lowest energy score is typically considered the most likely binding mode.

A logical diagram for the docking process is as follows:

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the predicted this compound-SMO complex and to refine the binding pose in a more physiologically relevant environment.

Protocol for MD Simulation using GROMACS:

-

System Setup:

-

Place the best-ranked docked complex in a simulation box (e.g., a cubic box with a 1.0 nm margin).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes in the initial system.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.

-

-

Production Run: Run the production MD simulation for an extended period (e.g., 100 ns) without restraints.

-

Trajectory Analysis: Analyze the trajectory to evaluate:

-

Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor key interactions over time.

-

Quantitative Data

While no direct binding data for this compound exists, data for the related compound piperonyl butoxide (PBO) and other SMO modulators can be used for context and validation of the computational model.

Table 1: Binding and Activity Data for SMO Receptor Modulators

| Compound | Assay Type | Target/System | Value | Reference |

| Piperonyl Butoxide (PBO) | [³H]cyclopamine displacement | Human SMO overexpressing U2OS cells | Kᵢ = 855 ± 12 nM | [2] |

| Piperonyl Butoxide (PBO) | Gli-luciferase reporter | Shh-light 2 cells | IC₅₀ = 1.62 ± 0.7 µM | [2] |

| Cyclopamine | [³H]cyclopamine displacement | Human SMO overexpressing U2OS cells | Kᵢ = 14.3 ± 0.5 nM | [2] |

| Cyclopamine | Gli-luciferase reporter | Shh-light 2 cells | IC₅₀ = 0.39 ± 0.07 µM | [2] |

Signaling Pathway

This compound is hypothesized to interact with the SMO receptor, a key transducer in the Hedgehog signaling pathway. Understanding this pathway is crucial for interpreting the potential biological effects of such an interaction.

Hedgehog Signaling Pathway:

-

"Off" State (No Hh ligand): The receptor Patched (PTCH1) inhibits SMO, preventing it from accumulating in the primary cilium. The downstream transcription factors GLI are processed into a repressor form (GLI-R), keeping Hh target genes off.

-

"On" State (Hh ligand present): The Hedgehog ligand binds to PTCH1, relieving its inhibition of SMO. SMO translocates to the primary cilium and becomes activated. This leads to a signaling cascade that prevents the cleavage of GLI proteins, allowing them to accumulate in their full-length activator form (GLI-A). GLI-A then translocates to the nucleus and activates the transcription of target genes.[8][9]

An antagonist like PBO, and putatively this compound, would bind to SMO and prevent its activation, even in the presence of the Hh ligand, thus keeping the pathway in the "off" state.

Experimental Validation

The in silico predictions should be validated through experimental assays. The following protocols are standard for validating the binding and functional activity of a putative SMO antagonist.

Radioligand Binding Assay

This assay directly measures the binding of the test compound to the receptor by competing with a radiolabeled ligand.

Protocol:

-

Materials:

-

Membrane preparations from cells overexpressing human SMO.

-

Radioligand: [³H]cyclopamine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of an unlabeled SMO antagonist (e.g., cyclopamine).

-

Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the SMO membrane preparation, a fixed concentration of [³H]cyclopamine, and either buffer, the non-specific control, or a dilution of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[10][11]

-

Cell-Based Functional Assay (Gli-Luciferase Reporter Assay)

This assay measures the functional consequence of receptor binding by quantifying the activity of the Hh signaling pathway.

Protocol:

-

Materials:

-

Shh-light 2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

-

Shh-conditioned medium or a SMO agonist (e.g., SAG) to activate the pathway.

-

Test compound: this compound.

-

Luciferase assay reagents.

-

-

Procedure:

-

Plate Shh-light 2 cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a short period before stimulating with Shh-conditioned medium.

-

Incubate for 24-48 hours to allow for luciferase expression.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to determine the IC₅₀ value for the inhibition of Hh pathway signaling.[2][12]

-

The relationship between these validation assays is depicted below:

Conclusion

This technical guide outlines a comprehensive in silico strategy for investigating the potential interaction between this compound and the human Smoothened receptor. By leveraging methodologies such as molecular docking and molecular dynamics simulations, it is possible to generate robust hypotheses regarding the binding mode and stability of this ligand-receptor complex. The quantitative data from the related compound PBO provides a valuable benchmark for these computational predictions. Crucially, the proposed workflow emphasizes the necessity of experimental validation through established techniques like radioligand binding and cell-based functional assays to confirm the in silico findings. This integrated approach of computational modeling and experimental verification is fundamental to modern drug discovery and can effectively guide the exploration of this compound's pharmacological potential.

References

- 1. This compound | 55418-52-5 [chemicalbook.com]

- 2. The Insecticide Synergist Piperonyl Butoxide Inhibits Hedgehog Signaling: Assessing Chemical Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The insecticide synergist piperonyl butoxide inhibits hedgehog signaling: assessing chemical risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Examining the developmental toxicity of piperonyl butoxide as a Sonic hedgehog pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Piperonylidene acetone | C11H10O3 | CID 6040503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperonylidene acetone | C11H10O3 | CID 6040503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

Natural occurrence and biosynthesis of Piperonyl acetone

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Piperonyl Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(3,4-methylenedioxyphenyl)-2-butanone, is an aromatic ketone with a sweet, floral, and slightly woody odor.[1] It finds applications in the fragrance and flavor industries and serves as an intermediate in the synthesis of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound and its precursors, a detailed exploration of its putative biosynthetic pathway, and robust experimental protocols for its extraction and quantification from natural matrices. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Natural Occurrence

While direct evidence of this compound in a wide range of plant species is limited, its presence has been reported. More commonly, its precursors, which share the characteristic 3,4-methylenedioxyphenyl moiety, are well-documented in various plant families.

This compound has been identified as a natural constituent of rue (Ruta graveolens), a plant used in traditional medicine.[3] Additionally, its immediate precursor, piperonylene-acetone, is found in the essential oil of Cinnamomum petrophilum leaves, from which this compound can be synthesized via hydrogenation.[2] The presence of structurally related compounds like safrole, piperine, and piperonal in numerous plant species suggests a potential for the wider, albeit perhaps trace, occurrence of this compound.

Table 1: Natural Sources of this compound and Key Precursors

| Compound | Chemical Structure | Plant Source(s) | Plant Part(s) | Reference(s) |

| This compound | C₁₁H₁₂O₃ | Ruta graveolens (Rue) | Flowers, Leaves | [3] |

| Piperonylene-acetone (Precursor) | C₁₁H₁₀O₃ | Cinnamomum petrophilum | Leaves | [2] |

| Safrole (Precursor) | C₁₀H₁₀O₂ | Sassafras albidum, Piper auritum, Illicium parviflorum | Root bark, Leaves, Stems | [4] |

| Piperonal (Heliotropin) (Precursor) | C₈H₆O₃ | Vanilla planifolia, Dillenia indica, Piper nigrum | Beans, Fruit, Seeds | [5] |

| Piperine (Related Compound) | C₁₇H₁₉NO₃ | Piper nigrum (Black Pepper), Piper longum | Fruit | [5][6] |

Biosynthesis

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of its structural components—the 3,4-methylenedioxyphenyl group and the butanone side chain—a putative pathway can be proposed. This pathway originates from the primary metabolite L-phenylalanine and proceeds through the phenylpropanoid pathway.

2.1. Formation of the 3,4-Methylenedioxyphenyl Moiety

The core aromatic structure of this compound is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[7] The general phenylpropanoid pathway then converts L-phenylalanine into various hydroxycinnamic acids.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.[8]

-

Hydroxylation: Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-coumaric acid.[8]

-

CoA Ligation: The carboxyl group of p-coumaric acid is activated by ligation to Coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) , yielding p-coumaroyl-CoA.[7]

-

Formation of the Methylenedioxy Bridge: The formation of the characteristic methylenedioxy bridge is a critical step. While the precise enzymatic mechanism for all species is not known, it is hypothesized to involve hydroxylation at the 3-position followed by the action of a cytochrome P450-dependent enzyme that forms the bridge from adjacent hydroxyl groups using a methylene donor, likely S-adenosyl methionine (SAM). This leads to intermediates like piperonal.[9]

2.2. Proposed Formation of the Butanone Side Chain

The four-carbon side chain is likely formed through a condensation reaction analogous to an aldol condensation, a common reaction in plant secondary metabolism.[10] It is proposed that an intermediate such as piperonal undergoes a condensation reaction with a three-carbon keto-acid derived from primary metabolism, such as pyruvate or its activated form, acetyl-CoA.

-

Aldol-type Condensation: An enzyme, likely an aldolase or a related synthase , could catalyze the condensation of piperonal with a precursor like pyruvate or acetoacetyl-CoA.

-

Subsequent Modifications: The resulting intermediate would then undergo a series of enzymatic modifications, including decarboxylation, dehydration, and reduction (catalyzed by decarboxylases, dehydratases, and reductases , respectively) to yield the final this compound structure.

The chemical synthesis of this compound often involves the condensation of piperonal with acetone, followed by selective hydrogenation, which supports the plausibility of a similar biological route.[1]

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related aromatic compounds from plant matrices.

3.1. Extraction of Aromatic Compounds from Plant Material

This protocol describes a general method for obtaining an essential oil/oleoresin fraction rich in aromatic compounds from dried plant material, such as Cinnamomum leaves or bark.

Objective: To extract semi-volatile and non-volatile organic compounds from a solid plant matrix.

Materials:

-

Dried and powdered plant material (e.g., leaves, bark)

-

Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Heating mantle

-

Cellulose extraction thimbles

-

Acetone, HPLC grade

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh approximately 20-30 g of finely powdered, dried plant material and place it into a cellulose extraction thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of acetone and boiling chips. Connect the condenser and ensure a steady flow of cold water.

-

Extraction: Gently heat the acetone in the round-bottom flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.

-

Siphoning Cycles: Allow the extractor to run for 6-8 hours. The process is characterized by the periodic siphoning of the solvent extract back into the boiling flask. Each cycle increases the concentration of the extracted compounds in the flask.

-

Solvent Removal: After extraction is complete, allow the apparatus to cool. Disassemble and transfer the acetone extract to a clean round-bottom flask for solvent evaporation.

-

Concentration: Remove the acetone using a rotary evaporator at 40°C under reduced pressure until a concentrated oleoresin or oil remains.

-

Drying and Storage: Dry the crude extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water. Transfer the final extract to a pre-weighed amber glass vial, flush with nitrogen gas, and store at -20°C until analysis.[11]

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Materials:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound analytical standard (≥98% purity)

-

Acetonitrile, HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Methanol, HPLC grade (for sample dissolution)

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

-

Sample Preparation: Accurately weigh about 10 mg of the crude plant extract into a 10 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Mobile Phase A: Ultrapure water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: Start with 60% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 60% B over 1 min and re-equilibrate for 4 min.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 285 nm (or scan for optimal wavelength with DAD)

-

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared plant extract sample.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the linear regression equation from the standard curve.[12][13]

3.3. Identification and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the qualitative confirmation of this compound and the identification of other volatile and semi-volatile compounds in the extract.

Objective: To confirm the identity of this compound and profile the chemical composition of the extract.

Instrumentation and Materials:

-

GC-MS system with a capillary column and an electron ionization (EI) source

-

Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS)

-

Helium (carrier gas), high purity

-

Acetone or Hexane, GC grade (for sample dilution)

-

GC vials with inserts

Procedure:

-

Sample Preparation: Dilute the plant extract 1:100 (v/v) with acetone or hexane in a GC vial.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40 - 450 amu

-

-

Analysis: Inject the diluted sample into the GC-MS system.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with a reference standard or with a library spectrum (e.g., NIST, Wiley). The characteristic mass fragments of this compound should be present.[14]

Caption: Experimental workflow for extraction and analysis.

References

- 1. This compound | 55418-52-5 [chemicalbook.com]

- 2. green route to the synthesis of this compound , Hive Novel Discourse [chemistry.mdma.ch]

- 3. 4-(3,4-Methylenedioxyphenyl)-2-butanone | The Fragrance Conservatory [fragranceconservatory.com]

- 4. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 8. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. auroraprosci.com [auroraprosci.com]

- 14. agmv.ro [agmv.ro]

Toxicological Profile of 4-(3,4-methylenedioxyphenyl)-2-butanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-methylenedioxyphenyl)-2-butanone, also known by synonyms such as Piperonyl Acetone and Heliotropyl Acetone, is a chemical compound utilized as a fragrance and flavoring agent.[1][2][3] This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on key endpoints relevant to safety assessment. While in-depth toxicological studies are limited in the public domain, this document synthesizes the existing information from safety assessments, metabolism studies, and data on structurally related compounds. The safety of this compound for its use in fragrances has been evaluated by the Research Institute for Fragrance Materials (RIFM).[4][5]

Acute Toxicity

The acute toxicity of 4-(3,4-methylenedioxyphenyl)-2-butanone has been evaluated by oral and dermal routes. The available data indicate a low order of acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4000 mg/kg | [6][7] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [6][7] |

Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its toxicological profile. A study conducted in rabbits provides insight into the metabolism of 4-(3,4-methylenedioxyphenyl)-2-butanone.

Experimental Protocol: Metabolism in Rabbits

-

Test Substance: this compound (4-(3,4-methylenedioxyphenyl)-2-butanone)

-

Animal Model: Male rabbits

-

Administration: Oral gavage

-

Dose: 100 mg/kg

-

Sample Collection: Urine was collected over a three-day period.

-

Analytical Method: The study did not detail the specific analytical techniques used for metabolite identification and quantification.

Following oral administration, 4-(3,4-methylenedioxyphenyl)-2-butanone was found to be extensively metabolized. The primary metabolic pathway identified was the reduction of the ketone group to a secondary alcohol. The major metabolite, 4-(3,4-methylenedioxyphenyl)-butan-2-ol, accounted for approximately 81.5% of the administered dose excreted in the urine over three days.[8]

Metabolic Pathway Diagram

Caption: Metabolic pathway of 4-(3,4-methylenedioxyphenyl)-2-butanone in rabbits.

Genotoxicity

Repeated Dose Toxicity

There is a lack of publicly available studies on the repeated dose toxicity of 4-(3,4-methylenedioxyphenyl)-2-butanone. The RIFM safety assessments would have evaluated this endpoint, but the specific study details and findings, such as the No-Observed-Adverse-Effect Level (NOAEL), are not publicly accessible.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of 4-(3,4-methylenedioxyphenyl)-2-butanone were identified in the public domain. The safety assessments performed for its use as a fragrance ingredient would have considered this endpoint, likely using a threshold of toxicological concern (TTC) approach in the absence of specific data.

Neurotoxicity and Other Toxicological Endpoints

There is no available information regarding the neurotoxic potential or other specific toxicological endpoints, such as immunotoxicity or carcinogenicity, for 4-(3,4-methylenedioxyphenyl)-2-butanone.

Data Gaps and Future Research

This review highlights significant gaps in the publicly available toxicological data for 4-(3,4-methylenedioxyphenyl)-2-butanone. While the acute toxicity and primary metabolic pathway have been characterized to some extent, a comprehensive understanding of its potential effects from repeated exposure, as well as its genotoxic, reproductive, developmental, and neurotoxic potential, is lacking in the public literature. The full safety assessment reports from organizations like RIFM would be invaluable for a complete toxicological profile. Further research, including in vitro and in vivo studies following established OECD guidelines, would be necessary to fully characterize the toxicological profile of this compound for applications beyond its current use as a fragrance and flavoring agent.

Logical Workflow for Safety Assessment

The following diagram illustrates a general workflow for the safety assessment of a chemical substance like 4-(3,4-methylenedioxyphenyl)-2-butanone, highlighting the areas with significant data gaps for this compound.

Caption: General workflow for chemical safety assessment with data availability for MDBK.

References

- 1. Heliotropyl acetone | C11H10O3 | CID 5385558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heliotropyl acetone [flavscents.com]

- 3. 4-(1,3-Benzodioxol-5-yl)-2-butanone | C11H12O3 | CID 62098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Update to RIFM fragrance ingredient safety assessment, 4-(3,4-methylenedioxyphenyl)-2-butanone, CAS Registry Number 55418-52-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RIFM fragrance ingredient safety assessment, 4-(3,4-methylenedioxyphenyl)-2-butanone, CAS Registry Number 55418-52-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. heliotropyl acetone, 55418-52-5 [thegoodscentscompany.com]

- 7. heliotropyl acetone, 55418-52-5 [perflavory.com]

- 8. The metabolism of some food additives related to piperonal in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperonyl Acetone Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetone, also known as heliotropyl acetone or 4-(3,4-methylenedioxyphenyl)-2-butanone, is a compound with a distinct sweet, floral, and fruity aroma, traditionally used in the fragrance and flavor industries.[1] Its core structure, featuring a methylenedioxy bridge, is shared with other biologically active natural products like safrole and piperine. This structural similarity has prompted investigations into the potential of this compound derivatives as therapeutic agents. While research directly on this compound derivatives is still emerging, studies on closely related compounds, particularly chalcones derived from the precursor piperonal, have revealed promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these derivatives, with a focus on their applications in drug development.

Synthesis of this compound Derivatives

A prominent class of this compound-related derivatives are chalcones, which are synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone. In this context, piperonal (3,4-methylenedioxybenzaldehyde) serves as the aldehyde precursor.

General Experimental Protocol: Claisen-Schmidt Condensation for Piperonal-Derived Chalcones

This protocol describes the base-catalyzed condensation of piperonal with an appropriate acetophenone to yield a chalcone derivative.[2]

Materials:

-

Piperonal

-

Substituted or unsubstituted acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Hydrochloric acid (HCl), concentrated

-

Stirring apparatus (magnetic stirrer)

-

Reaction vessel (round-bottom flask)

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 0.1 molar equivalent of piperonal and 0.1 molar equivalent of the chosen acetophenone in 20 mL of ethanol.

-

Base Addition: While stirring the mixture in a cold bath, slowly add 10 mL of a 40% sodium hydroxide solution dropwise over a period of 30 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Precipitation: After 2 hours, transfer the reaction mixture to a refrigerator and leave it overnight to facilitate the formation of a solid precipitate.

-

Neutralization: Acidify the mixture by adding drops of concentrated hydrochloric acid until it is neutralized.

-

Isolation: Collect the solid product by filtration and wash it with cold water.

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Characterize the final product using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Potential Applications and Biological Activities

Derivatives of this compound, particularly chalcones, have demonstrated a range of biological activities with therapeutic potential.

Anticancer Activity

Piperonal-derived chalcones have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these chalcones involves the inhibition of tubulin polymerization, a critical process for cell division.[2]

Workflow for Assessing Anticancer Activity:

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piperonyl Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a synthetic aromatic compound with a sweet, floral, and slightly woody-powdery odor. It finds applications as a fragrance ingredient in perfumes and cosmetics, as a flavoring agent in the food industry, and has been identified as a potential precursor in the clandestine synthesis of psychoactive substances. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, monitoring its presence in various matrices, and for forensic applications.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The provided methodologies are based on established analytical principles and data from closely related compounds, offering a robust starting point for method development and validation in your laboratory.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound. GC-MS provides excellent separation and definitive identification based on both retention time and mass spectral data, making it suitable for complex matrices and trace-level analysis.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a versatile and widely available technique suitable for the quantification of compounds with a UV chromophore, which this compound possesses. While generally less sensitive than GC-MS, it offers a reliable and robust method for routine analysis, particularly at higher concentrations.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analytical methods described. These values are derived from validated methods for structurally similar compounds, such as piperonyl butoxide, and serve as a practical guideline for method development and validation for this compound. Actual performance characteristics should be determined in the user's laboratory for their specific application.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |

| Linearity Range | 1 - 1000 ng/mL | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Accuracy (Recovery) | 90 - 110% | 95 - 105% |

| Precision (RSD) | < 10% | < 5% |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound by GC-MS and HPLC-UV.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the quantification of this compound in a liquid matrix.

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample in a glass centrifuge tube, add 1 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Add an appropriate internal standard (e.g., deuterated this compound, if available, or another compound with similar chemical properties and retention time).

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic layer (top layer with ethyl acetate, bottom layer with dichloromethane) to a clean tube.

-

Repeat the extraction process (steps 1-5) on the aqueous layer and combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase or a suitable solvent for GC injection.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

Quantifier Ion: To be determined from the mass spectrum of this compound (likely m/z 135 or 149).

-

Qualifier Ions: At least two other characteristic ions.

-

c. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the reconstitution solvent, each containing the internal standard at a constant concentration.

-

Inject the calibration standards and the prepared samples into the GC-MS system.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol describes a general method for the quantification of this compound.

a. Sample Preparation

-

For liquid samples, dilute an accurately measured volume with the mobile phase to bring the concentration within the calibration range.

-

For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile) followed by sonication and centrifugation.

-

Filter the diluted sample or extract through a 0.45 µm syringe filter before injection.

b. HPLC-UV Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

c. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

To ensure the reliability and accuracy of the results, the chosen analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in selecting an appropriate analytical method for this compound quantification based on sample characteristics and analytical requirements.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound. Both GC-MS and HPLC-UV are powerful techniques that, when properly validated, can provide accurate and reliable data for a wide range of applications. Researchers, scientists, and drug development professionals are encouraged to use these notes as a starting point and to perform in-house validation to ensure the suitability of the chosen method for their specific needs.

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Piperonyl Acetone in Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperonyl acetone, also known as 4-(1,3-benzodioxol-5-yl)butan-2-one, is a chemical compound with applications in various fields. Its structural similarity to controlled substances necessitates the development of reliable and robust analytical methods for its detection and quantification, particularly in complex matrices such as pharmaceutical formulations, biological samples, or environmental residues. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is designed to be selective, accurate, and precise, incorporating sample preparation protocols suitable for challenging matrices.

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from matrix components. The separation is achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water, with an acid modifier to ensure sharp peak shapes. Quantification is performed by monitoring the UV absorbance of the analyte at a specific wavelength, which corresponds to its chromophore. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.

Apparatus and Reagents

3.1 Apparatus

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Oasis HLB)[1][2]

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Volumetric flasks, pipettes, and autosampler vials

3.2 Reagents and Materials

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Complex matrix samples (e.g., plasma, urine, pharmaceutical excipient blend)

Experimental Protocols

4.1 Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in Table 1. These conditions are based on established methods for similar compounds and provide a robust starting point for analysis.[1][3][4][5]

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v[1][3] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 287 nm |

| Run Time | 10 minutes |

Note: The UV detection wavelength is selected based on the UV absorbance spectrum of this compound's conjugated system. The mobile phase composition may be adjusted to optimize the retention time and separation from matrix interferences.

4.2 Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4.3 Sample Preparation

The choice of sample preparation is critical for removing interferences from complex matrices. Below are protocols for different sample types.

Caption: Logic for selecting a sample preparation protocol.

4.3.1 Protocol 1: Protein Precipitation (for Biological Fluids) [6]

-

Pipette 500 µL of the sample (e.g., plasma) into a microcentrifuge tube.

-

Add 1.0 mL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes.

-